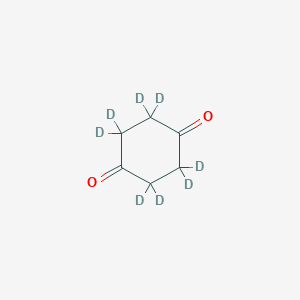

1,4-Cyclohexanedione-d8

説明

Contextual Significance of Deuterated Organic Compounds in Chemical Studies

Deuterated organic compounds are molecules in which one or more hydrogen atoms (¹H) have been replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. clearsynth.com This isotopic substitution, while seemingly minor, imparts unique physicochemical properties to the molecule, making these compounds powerful probes in scientific research. clearsynth.commusechem.com The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, which leads to a phenomenon known as the kinetic isotope effect (KIE). scielo.org.mxresearchgate.net The KIE is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. scielo.org.mxtaylorandfrancis.com

For decades, the KIE has been a cornerstone for elucidating reaction mechanisms in organic chemistry and biochemistry. researchgate.netsnnu.edu.cn By comparing the reaction rates of a compound and its deuterated analogue, researchers can determine whether a C-H bond is broken in the rate-determining step of a reaction. epfl.ch

Beyond reaction kinetics, deuterated compounds are indispensable in other areas:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents, such as deuterated chloroform (CDCl₃), are routinely used in ¹H NMR spectroscopy to avoid large solvent signals that would otherwise obscure the signals of the analyte. fiveable.me Deuterium labeling within a molecule can also help in assigning signals and understanding complex spectra. clearsynth.com

Metabolism and Pharmacokinetic Studies: Replacing hydrogen with deuterium at sites of metabolic attack can slow down the enzymatic degradation of a molecule. musechem.comnih.gov This strategy has been explored in medicinal chemistry to improve the pharmacokinetic profiles of drugs. nih.gov

Spectroscopic Analysis: The difference in mass between hydrogen and deuterium affects the vibrational frequencies of molecular bonds. This shift is readily observable in infrared (IR) and Raman spectroscopy, providing a valuable tool for assigning vibrational modes and studying molecular structure and conformation. snnu.edu.cn

Rationale for Deuteration in 1,4-Cyclohexanedione Research

The deuteration of 1,4-cyclohexanedione to create 1,4-Cyclohexanedione-d8 is motivated by specific research goals, primarily in the fields of spectroscopy and conformational analysis. 1,4-Cyclohexanedione can exist in different conformations, such as the chair and the twist-boat forms. researchgate.netresearchgate.net Determining the conformational equilibrium and the dynamics of the ring system is a complex task.

Infrared and Raman spectroscopy are powerful techniques for this purpose, but the analysis of the spectra can be challenging. By replacing all the hydrogen atoms on the cyclohexane ring with deuterium, researchers can significantly alter the vibrational frequencies associated with C-H bonds. This isotopic substitution helps in the definitive assignment of vibrational bands. For instance, studies have used the infrared and Raman spectra of this compound to confirm that it adopts a non-centrosymmetric twist-boat conformation based on spectroscopic selection rules. researchgate.net

Furthermore, electron diffraction studies of the non-deuterated 1,4-cyclohexanedione vapor have indicated the presence of a mixture of chair and twist-boat conformers. researchgate.netresearchgate.net Comparative analysis with the deuterated analogue helps to refine the understanding of the potential energy surface and the internal dynamics of each conformer. researchgate.net The deuterated compound also serves as a starting material in the synthesis of other complex deuterated molecules for mechanistic studies. researchgate.netd-nb.info

Overview of this compound as a Model System

This compound serves as an excellent model system for several areas of chemical investigation. A model system is a simpler, well-characterized system that can be used to understand more complex phenomena. The utility of this compound as a model stems from its structural features:

Symmetry and Conformational Flexibility: The parent molecule, 1,4-cyclohexanedione, possesses a relatively simple six-membered ring structure. wikipedia.org However, the presence of the two carbonyl groups introduces complexities in its conformational preferences, making it an ideal candidate to study the subtle interplay of forces that govern molecular shape. researchgate.netresearchgate.net The deuterated version allows for a more detailed spectroscopic investigation of these conformations. researchgate.net

Probing Isotope Effects: As a fully deuterated ketone, it provides a clear case for studying the influence of deuterium substitution on the spectroscopic properties (IR, Raman, NMR) of a cyclic system without the complication of partial labeling.

Synthetic Building Block: 1,4-Cyclohexanedione is a known versatile building block in organic synthesis. cymitquimica.comorgsyn.org Its deuterated form, this compound, can be used to introduce a deuterated cyclohexane ring into larger, more complex molecules, enabling isotopic labeling for mechanistic or metabolic studies. d-nb.info

Data Tables

Table 1: Physical and Chemical Properties of 1,4-Cyclohexanedione and its Deuterated Analogue

| Property | 1,4-Cyclohexanedione | This compound |

| CAS Number | 637-88-7 wikipedia.org | 23034-25-5 lgcstandards.com |

| Molecular Formula | C₆H₈O₂ wikipedia.org | C₆D₈O₂ lgcstandards.com |

| Molecular Weight | 112.13 g/mol nih.gov | 120.18 g/mol lgcstandards.com |

| Appearance | White to pale yellow solid wikipedia.org | Neat lgcstandards.comcymitquimica.com |

| Melting Point | 77 to 78.5 °C wikipedia.org | Not specified |

| Boiling Point | 130 to 133 °C (at 20 mmHg) wikipedia.org | Not specified |

| InChIKey | DCZFGQYXRKMVFG-UHFFFAOYSA-N wikipedia.org | Not specified |

特性

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriocyclohexane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZFGQYXRKMVFG-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)C(C(C(=O)C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434031 | |

| Record name | 1,4-Cyclohexanedione-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23034-25-5 | |

| Record name | 1,4-Cyclohexanedione-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conformational Analysis and Dynamic Behavior of 1,4-cyclohexanedione-d8

Exploration of Conformational Equilibria in Deuterated Cyclohexanediones

The six-membered ring of 1,4-cyclohexanedione is not planar. Instead, it adopts non-planar conformations to relieve the angle strain that would be present in a flat hexagonal structure. libretexts.org The equilibrium between these different spatial arrangements is a central aspect of its chemistry.

In the gas phase, 1,4-cyclohexanedione exists as a mixture of two primary conformers: a chair form with C₂ₕ symmetry and a twist-boat form with D₂ symmetry. researchgate.netresearchgate.net The chair conformation is rigid, with staggered hydrogen atoms that minimize torsional strain. libretexts.org In contrast, the boat conformation is more flexible and twists to alleviate steric hindrance between the "flagpole" hydrogens, resulting in the more stable twist-boat form. libretexts.orglibretexts.org

Electron-diffraction studies, augmented by molecular orbital calculations, have provided detailed geometric parameters for both the chair and twist-boat conformers of the parent 1,4-cyclohexanedione in the gas phase at a nominal temperature of 435 K. researchgate.net

| Parameter | Twist-Boat (D₂ Symmetry) | Chair (C₂ₕ Symmetry) |

|---|---|---|

| r(C-H) (Å) | 1.115(11) | 1.124(11) |

| r(C=O) (Å) | 1.211(3) | 1.233(6) |

| r(C1-C2) (Å) | 1.524(5) | 1.526(5) |

| r(C2-C3) (Å) | 1.533(11) | 1.539(11) |

| ∠(C1C2C3) (deg) | 111.1(5) | 111.0(4) |

| ∠(C6C1C2) (deg) | 116.3(8) | 115.7(8) |

Infrared and Raman spectroscopic studies have been conducted on cyclohexane-1,4-dione-d8. researchgate.net The observed spectra are consistent with the coexistence of both twist and chair conformers, similar to the non-deuterated parent compound. researchgate.net This indicates that deuteration does not fundamentally alter the nature of the conformational equilibrium.

While isotopic substitution can sometimes shift conformational preferences, a phenomenon known as the Ubbelohde effect in crystals, its impact on interconversion barriers in flexible systems can be minimal. rsc.org For instance, studies on 4-bromocyclohexene and its extensively deuterated isotopologue revealed that the effect of deuteration on the chair-chair interconversion barrier was negligible within experimental error. lookchem.com This suggests that the energy landscape of 1,4-cyclohexanedione-d8 is likely very similar to its non-deuterated counterpart.

Large-Amplitude Motions and Pseudorotation Dynamics

A key feature of the twist-boat conformer of 1,4-cyclohexanedione is its dynamic nature. researchgate.netresearchgate.net Unlike the semi-rigid chair form, the twist-boat (D₂ symmetry) undergoes a large-amplitude twisting motion known as pseudorotation. researchgate.net This dynamic process involves the ring twisting through a continuum of boat-like and twist-boat shapes, effectively degrading the average symmetry to C₂. researchgate.net

This motion can be modeled computationally by considering multiple pseudoconformers along a pseudorotational coordinate. researchgate.netresearchgate.net In the case of 1,4-cyclohexanedione, this coordinate reflects the changing angle between the two C=O bond vectors. The pseudorotation leads to a weighted average displacement of this angle by about 21.3° from the 180° orientation found in the ideal D₂ form. researchgate.net

Interconversion Barriers and Thermodynamic Quantities

The relative stability of the conformers determines their population at equilibrium. For 1,4-cyclohexanedione, gas-phase infrared and Raman spectra have indicated that the twist conformer possesses a lower enthalpy than the chair conformer. researchgate.net At a temperature of 435 K, the vapor of 1,4-cyclohexanedione is composed of approximately 24% chair form and 76% twist-boat form. researchgate.netresearchgate.net

While specific free energy barriers (ΔG*) for the interconversion of this compound conformers are not detailed in the available literature, data from related deuterated cyclic systems provide valuable context. For cyclohexene-2,3,3,4,5,5,6,6-d8, the chair-chair interconversion barrier was determined by low-temperature NMR spectroscopy to be 5.37 kcal/mol. lookchem.com Given the observation that extensive deuteration has a negligible effect on this barrier in similar systems, it is plausible that the interconversion barriers in this compound are comparable to those of the non-deuterated molecule. lookchem.com

| Compound | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| 1,4-Cyclohexanedione | Conformational Composition | ~24% Chair, ~76% Twist-Boat | Gas Phase, 435 K | researchgate.netresearchgate.net |

| 1,4-Cyclohexanedione | Relative Enthalpy | Twist conformer is lower in enthalpy than the chair conformer | Gas Phase | researchgate.net |

| Cyclohexene-d8 | Interconversion Barrier (ΔG*) | 5.37 kcal/mol | Low-Temperature NMR | lookchem.com |

Solvent and Temperature Effects on Conformational Landscapes

The conformational equilibrium of molecules can be influenced by their environment, including solvent and temperature. For 1,4-cyclohexanedione, temperature-dependent intensities observed in its infrared spectra confirm the enthalpy difference between the twist and chair conformers. researchgate.net The measured gas-phase composition of 24% chair form at the elevated temperature of 435 K highlights this temperature dependence. researchgate.netresearchgate.net

While specific studies on the solvent effects on this compound are not prominent, research on analogous molecules like 1,4-dioxane shows that the conformational equilibria can be sensitive to the solvent environment. researchgate.net In the solid state, temperature can induce phase transitions that are accompanied by significant conformational changes, as seen in various complex organic molecules. acs.org Therefore, it is expected that the conformational landscape of this compound in solution or in the solid state would differ from that in the gas phase, with both solvent polarity and temperature playing crucial roles in dictating the preferred conformation.

Spectroscopic Investigations of 1,4-cyclohexanedione-d8

Vibrational Spectroscopy (Infrared and Raman) of Deuterated Cyclohexanediones

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the conformational landscape of cyclic molecules. For 1,4-Cyclohexanedione and its deuterated analogue, these methods are instrumental in distinguishing between possible conformers, such as the chair and the twist-boat forms.

Overtones, which arise from transitions to higher vibrational energy levels (v>1), and combination bands, resulting from the simultaneous excitation of two or more fundamental vibrations, are also present in the spectra. These bands are typically much weaker than the fundamental absorptions. Their analysis can be complex but provides deeper insight into the anharmonicity of the molecular potential energy surface. For instance, in the Raman spectrum of the parent compound, cyclohexane, numerous overtone and combination bands have been assigned, aiding in a comprehensive vibrational analysis.

Table 1: Representative Vibrational Modes and Expected Frequencies for 1,4-Cyclohexanedione-d8

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| C=O Stretching | 1680 - 1715 | IR, Raman |

| C-D Stretching | 2100 - 2250 | IR, Raman |

| CD₂ Scissoring | 1000 - 1100 | IR, Raman |

| Ring Vibrations | 800 - 1200 | IR, Raman |

Note: This table is illustrative and based on general principles and data for analogous compounds. Specific, experimentally verified frequencies for this compound are required for a definitive assignment.

The substitution of hydrogen (¹H) with deuterium (²H) in 1,4-Cyclohexanedione leads to significant isotopic shifts in the vibrational spectra. This phenomenon is a direct consequence of the increased mass of deuterium. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, modes involving the motion of the hydrogen atoms are shifted to lower frequencies upon deuteration.

This isotopic shift is a powerful tool for vibrational assignment. By comparing the spectra of 1,4-Cyclohexanedione and its d8 analogue, one can confidently assign the vibrations associated with the methylene groups. For example, the high-frequency C-H stretching vibrations are replaced by the lower-frequency C-D stretches. These shifts are crucial for validating force field calculations and understanding the nature of the normal modes.

One of the most significant applications of vibrational spectroscopy to the study of 1,4-Cyclohexanedione is the differentiation between its chair and twist-boat conformers. These conformers possess different symmetries, which leads to distinct selection rules for IR and Raman activity. The chair conformer of 1,4-Cyclohexanedione has a center of inversion (C₂h symmetry), and thus, the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa. In contrast, the twist-boat conformer lacks a center of inversion (D₂ symmetry), and therefore, some vibrations can be active in both IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and dynamics of nuclei within a molecule.

²H NMR spectroscopy is a direct method for probing the deuterium nuclei in this compound. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, providing analogous information about the electronic environment of the nuclei. nih.gov However, deuterium is a quadrupolar nucleus (spin I=1), which results in broader resonance lines compared to protons (spin I=1/2). This line broadening can sometimes reduce the resolution of the spectra.

A key application of ²H NMR is to study molecular dynamics and conformational equilibria. For flexible ring systems like cyclohexanes, separate signals for axial and equatorial deuterons can often be observed at low temperatures, where the ring inversion is slow on the NMR timescale. As the temperature increases, the rate of ring flip increases, leading to coalescence of these signals into a single, averaged resonance. While specific ²H NMR spectra for this compound are not available in the reviewed literature, such studies would be invaluable for determining the activation barrier for the twist-boat interconversion and for detecting the presence of any minor conformers. The effectiveness of deuteration can be confirmed by the appearance of signals in the ²H NMR spectrum and the corresponding disappearance of signals in the ¹H NMR spectrum. magritek.com

While specific advanced NMR data for this compound is scarce, the application of such techniques to analogous compounds provides a framework for potential studies. Modern NMR spectroscopy offers a plethora of multi-dimensional experiments that can be used to unambiguously determine the structure and conformation of complex molecules.

For analogues of 1,4-Cyclohexanedione, techniques such as COSY (Correlation Spectroscopy) can establish proton-proton (or deuteron-deuteron) coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate proton or deuterium signals with those of neighboring carbon-13 nuclei. These experiments are essential for assigning all the resonances in the spectrum and confirming the carbon skeleton.

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of nuclei. For cyclic systems, NOE data is particularly powerful for determining the relative stereochemistry and for distinguishing between different conformations, such as chair and boat forms, by identifying close contacts between specific axial and equatorial protons (or deuterons). The application of these advanced techniques to 1,4-Cyclohexanedione and its d8 analogue would provide a definitive picture of their solution-state structures and dynamics.

Conformational Dynamics Probed by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules like this compound. In solution, 1,4-cyclohexanedione exists in a dynamic equilibrium between different conformations, primarily the chair and twist-boat forms. The deuteration of the molecule, creating this compound, simplifies the proton NMR spectra, allowing for a more focused study of the conformational changes.

Low-temperature NMR studies are particularly insightful. As the temperature is lowered, the rate of interconversion between conformers slows down. If the rate becomes slow enough on the NMR timescale, separate signals for each conformer can be observed. This allows for the determination of the relative populations of the conformers and the energy barrier for their interconversion. For instance, in related cyclohexene derivatives, lowering the temperature has been shown to resolve the NMR spectra into distinct peaks for different conformations, enabling the calculation of the rate constant for ring inversion. lookchem.com

Deuterium NMR (²H NMR) can also be used to study molecular dynamics. The lineshapes of ²H NMR spectra are sensitive to the rate and geometry of molecular reorientations. cdnsciencepub.com By analyzing the temperature dependence of the spectra, information about the activation energies for processes like ring inversion can be obtained. cdnsciencepub.com For example, studies on deuterated benzene included in host-guest complexes have utilized ²H NMR to determine the activation energy for molecular rotation. cdnsciencepub.com While specific data for this compound is not abundant in the provided results, the principles of using deuterium isotope effects on ¹³C chemical shifts can help in identifying and characterizing different tautomeric and conformational forms. nih.gov

The use of deuterated solvents in ¹H NMR can also influence the observation of exchangeable protons, which can sometimes simplify spectral interpretation. acdlabs.com Although this compound has no exchangeable protons, this highlights the general utility of deuteration in NMR studies.

Table 1: NMR Methods for Studying Conformational Dynamics

| NMR Technique | Information Obtained | Relevance to this compound |

| Low-Temperature ¹H NMR | Rate of ring inversion, relative conformer populations, energy barriers. lookchem.com | Simplifies spectra and allows for detailed analysis of chair-twist boat equilibrium. |

| Deuterium (²H) NMR | Rate and geometry of molecular reorientations, activation energies. cdnsciencepub.com | Directly probes the dynamics of the deuterated framework. |

| ¹³C NMR with Deuterium Isotope Effects | Characterization of tautomers and conformers. nih.gov | Can help distinguish between different structural forms in equilibrium. |

Electron Diffraction Studies for Gas-Phase Molecular Structure

Gas-phase electron diffraction (GED) is a primary technique for determining the molecular structure of molecules in the vapor phase, free from intermolecular forces present in condensed phases. rfi.ac.uk Studies on the non-deuterated 1,4-cyclohexanedione have shown that in the gas phase at elevated temperatures (e.g., 435 K), the molecule exists as a mixture of a chair conformer with C₂h symmetry and a twist-boat conformer with D₂ symmetry. researchgate.netresearchgate.netresearchgate.net

The twist-boat form is not rigid but undergoes a large-amplitude twisting motion known as pseudorotation, which effectively lowers its symmetry to C₂. researchgate.netresearchgate.net The electron diffraction data for the parent compound indicated that the twist form is the more stable conformer in the gas phase, with the chair form being present in a smaller amount (approximately 24(10)% at 435 K). researchgate.net

For this compound, while specific electron diffraction studies were not found in the search results, the structural parameters are expected to be very similar to the hydrogenated analog. The substitution of hydrogen with deuterium has a negligible effect on the electron scattering properties and bond lengths. The primary benefit of studying the deuterated species would be in conjunction with other techniques like vibrational spectroscopy, where the mass difference is significant. researchgate.net

The analysis of electron diffraction patterns, aided by theoretical calculations, provides precise values for bond lengths, bond angles, and torsional angles for each conformer present in the gas phase. researchgate.netresearchgate.net

Table 2: Gas-Phase Conformational Composition of 1,4-Cyclohexanedione at 435 K (from non-deuterated data)

| Conformer | Symmetry | Population (%) | Key Structural Feature |

| Twist-Boat | D₂ (undergoes pseudorotation to C₂) | 76(10) | Flexible, lower enthalpy. researchgate.netresearchgate.net |

| Chair | C₂h | 24(10) | Rigid, higher enthalpy. researchgate.netresearchgate.net |

Microwave Spectroscopy Contributions to Rotational Constants and Conformational Assignment

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. libretexts.org It is exceptionally sensitive to the moments of inertia of a molecule, which are determined by its mass distribution and geometry. This makes it a powerful tool for distinguishing between different conformers and determining their precise structures. europa.eu

A molecule must possess a permanent dipole moment to be observable by microwave spectroscopy. tanta.edu.eg For 1,4-cyclohexanedione, the chair conformer has a center of symmetry and thus no dipole moment, making it microwave inactive. The twist-boat conformer, however, has a non-zero dipole moment and is therefore microwave active. This selectivity allows for the unambiguous study of the twist-boat conformer without interference from the chair form.

While a specific microwave spectrum for this compound was not found, studies on the parent molecule and related compounds demonstrate the utility of this technique. researchgate.netresearchgate.net For the non-deuterated 1,4-cyclohexanedione, the observation of a rotational spectrum confirms the presence of the polar twist-boat conformer. researchgate.net Analysis of the rotational transition frequencies allows for the determination of the rotational constants (A, B, and C). researchgate.net These constants are inversely related to the principal moments of inertia and serve as a sensitive fingerprint of the molecule's three-dimensional structure.

By comparing experimentally determined rotational constants with those calculated for theoretically optimized geometries, a definitive conformational assignment can be made. researchgate.net For this compound, the rotational constants would differ from the hydrogenated version due to the increased mass of deuterium, providing a further layer of validation for the determined structure. The d8-isotopomer would be a near-oblate symmetric top, which would result in a more regular rotational spectrum. researchgate.net

Table 3: Spectroscopic Techniques and Conformational Information

| Spectroscopic Method | Target Conformer | Key Information Provided |

| Microwave Spectroscopy | Twist-Boat (polar) | Rotational constants, precise molecular geometry, unambiguous conformational identification. researchgate.netresearchgate.net |

| Electron Diffraction | Chair and Twist-Boat | Gas-phase composition, bond lengths, bond angles of both conformers. researchgate.netresearchgate.netresearchgate.net |

| NMR Spectroscopy | Chair and Twist-Boat | Conformational dynamics, interconversion barriers, relative populations in solution. lookchem.comcdnsciencepub.com |

Computational and Theoretical Chemistry Applied to 1,4-cyclohexanedione-d8

Quantum Chemical Calculations for Molecular Geometry and Energetics

Quantum chemical calculations are fundamental in understanding the electronic structure and energy of 1,4-Cyclohexanedione-d8. These methods allow for precise determination of molecular geometries and the relative energies of different conformations.

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods used to study this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), derive their results from first principles without relying on experimental data. DFT, a computationally less expensive alternative, calculates the electronic structure based on the electron density.

These methods have been employed to investigate the ground-state structures and properties of 1,4-cyclohexanedione and its isotopologues. For instance, studies have utilized DFT with various functionals, such as B3LYP, and different basis sets to optimize the geometry of the molecule. The choice of functional and basis set is critical for obtaining results that are in good agreement with experimental data.

1,4-Cyclohexanedione can exist in several conformations, with the most stable being the chair, boat, and twist-boat forms. Computational studies have been crucial in determining the relative energies of these conformers and the energy barriers for their interconversion.

For the parent compound, 1,4-cyclohexanedione, the twist-boat conformation has been identified as the global minimum on the potential energy surface. The chair conformation is a transition state for the interconversion between two equivalent twist-boat forms. The energy difference between these conformers and the barriers for interconversion have been calculated using various levels of theory. These computational findings are essential for interpreting experimental spectroscopic data, such as that from far-infrared and Raman spectroscopy.

| Conformer | Relative Energy (kcal/mol) |

| Twist-Boat | 0.00 |

| Chair | ~1.5 |

| Boat | ~2.5 |

| Table 1: Calculated relative energies of 1,4-cyclohexanedione conformers. |

Vibrational Frequency Predictions and Spectroscopic Correlations

Computational methods are invaluable for predicting the vibrational frequencies of molecules. These predictions are then correlated with experimental infrared (IR) and Raman spectra to assign the observed vibrational modes. For this compound, the substitution of hydrogen with deuterium atoms leads to significant shifts in the vibrational frequencies, particularly for modes involving the C-D bonds.

Theoretical calculations of the vibrational spectra for different conformers of 1,4-cyclohexanedione have been performed. By comparing the calculated spectra for the chair, boat, and twist-boat forms with the experimental spectra, it is possible to confirm the dominant conformation in the gas phase and in solution. These studies have provided a detailed assignment of the fundamental vibrational modes of the molecule.

Molecular Dynamics Simulations of Deuterated Cyclohexanedione Systems

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can provide insights into the conformational changes and intermolecular interactions in the condensed phase. While specific MD studies on this compound are not extensively documented in publicly available literature, the methodology is well-suited for investigating the effects of deuteration on the dynamics and solvation of the molecule. Such simulations would be valuable for understanding how the change in mass and vibrational modes due to deuteration affects the behavior of the molecule in different environments.

Force Field Development and Validation for Deuterated Analogues

Accurate force fields are essential for conducting reliable molecular dynamics simulations. A force field is a set of parameters that describes the potential energy of a system of atoms. For deuterated compounds like this compound, standard force fields may not be adequate as they are typically parameterized for non-deuterated molecules.

The development of a specific force field for this compound would involve adjusting parameters to account for the effects of deuterium. This would include modifying the parameters for bond stretching, angle bending, and torsional potentials involving the deuterium atoms. The validation of such a force field would require comparison of simulation results with experimental data, such as thermodynamic properties and spectroscopic measurements. The development of accurate force fields for deuterated molecules remains an active area of research in computational chemistry.

Mechanistic Insights and Kinetic Isotope Effects in Reactions of 1,4-cyclohexanedione-d8

Deuterium Isotope Effects in Reaction Pathways

The kinetic isotope effect (KIE) is quantified as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). dalalinstitute.com Changes in reaction rates upon isotopic substitution offer profound insights into the transition state and the rate-determining step of a reaction. princeton.eduscbt.com

Kinetic isotope effects are broadly classified into two main types: primary and secondary.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. dalalinstitute.comepfl.ch For C-H versus C-D bonds, the difference in zero-point vibrational energy is significant, with the C-H bond having a higher zero-point energy. libretexts.org Since it takes more energy to break the stronger C-D bond, reactions involving its cleavage are slower. researchgate.netlibretexts.org This results in a "normal" primary KIE, where the kH/kD ratio is greater than 1. libretexts.org Typical values for the deuterium PKIE range from 1 to 8, although values as high as 10 have been observed. libretexts.orglibretexts.orgwikipedia.org A kH/kD value of approximately 1 suggests that the C-H/D bond is not cleaved in the rate-determining step. epfl.ch

Secondary Kinetic Isotope Effects (SKIEs) occur when the bond to the isotopically substituted atom is not broken or formed during the reaction. princeton.eduwikipedia.org These effects are generally smaller than PKIEs but are still highly informative. wikipedia.org They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often related to a change in hybridization at the carbon atom. princeton.edu

α-Secondary KIEs : Involve isotopic substitution at the carbon atom undergoing a rehybridization. For example, during the formation of an enolate from 1,4-cyclohexanedione-d8, the α-carbon changes from sp3 hybridization to sp2. This change typically leads to a small normal or inverse KIE. SN1 reactions often exhibit significant α-secondary KIEs (up to a theoretical maximum of 1.22), whereas SN2 reactions show effects closer to unity. dalalinstitute.comwikipedia.org

β-Secondary KIEs : Involve isotopic substitution at a position adjacent to the reacting center. These effects are often attributed to hyperconjugation in the transition state. libretexts.org

The following table summarizes the characteristics of primary and secondary KIEs.

| KIE Type | Description | Typical kH/kD Values | Mechanistic Implication |

| Primary (PKIE) | Bond to the isotope is broken/formed in the rate-determining step. dalalinstitute.com | > 1 (Normal KIE), typically 1-8. libretexts.orglibretexts.org | Indicates the C-H/D bond cleavage is part of the rate-limiting step. princeton.edu |

| Secondary (SKIE) | Bond to the isotope is not broken/formed. wikipedia.org | Close to 1 (e.g., 0.7-1.5). wikipedia.org | Provides information about hybridization changes or electronic effects at the transition state. princeton.edu |

The measurement of KIEs using compounds like this compound is a fundamental technique for deducing reaction mechanisms. libretexts.orgscbt.com By comparing the reaction rates of the deuterated and non-deuterated isotopologues, chemists can determine whether a specific C-H bond is broken in the rate-limiting step, distinguish between proposed pathways, and characterize the structure of transition states. princeton.edulibretexts.orgnih.gov For instance, a large primary KIE in a reaction involving this compound, such as an enolization-dependent process, would confirm that the abstraction of a deuterium atom from the α-position is the slowest step. libretexts.org Conversely, the absence of a significant KIE would suggest that this step occurs either before or after the rate-determining step. epfl.ch This method has been instrumental in differentiating between SN1/SN2 and E1/E2 reaction pathways. princeton.edudalalinstitute.com

Oscillatory Reaction Systems Involving Deuterated Cyclohexanediones

1,4-Cyclohexanedione is a well-known organic substrate used in uncatalyzed and catalyzed oscillatory chemical reactions, most notably the Belousov-Zhabotinsky (BZ) reaction. dntb.gov.uasigmaaldrich.com The BZ reaction involves the oxidation of an organic substrate, such as 1,4-cyclohexanedione or malonic acid, by an acidic bromate solution, often catalyzed by a metal-ion complex like ferroin. fsu.edunih.gov These systems are famous for their periodic changes in the concentration of intermediates, which can be visualized as temporal oscillations or propagating chemical waves. researchgate.netrsc.org

The introduction of deuterium, either by using a deuterated substrate like this compound or by running the reaction in a deuterated solvent like D2O, can significantly influence the dynamics of these oscillatory systems. researchgate.net For example, in a cerium-catalyzed BZ reaction with malonic acid, a nonlinear dependence of the induction period was observed based on the percentage of deuterated reactants. researchgate.net This effect was traced to the reaction between the enolic form of the substrate and bromine, as well as the oxidation of the substrate by the Ce(IV) ion. researchgate.net The deuteration of the methylene group of the organic substrate is a key step responsible for the isotopic effect on the oscillations. researchgate.net Studies on the BZ reaction with 1,4-cyclohexanedione have explored various complex dynamics, including the formation of stable wave packets and chemical turbulence, which could be modulated by isotopic substitution. fsu.edursc.orgrsc.org

| Reaction System | Substrate | Catalyst | Observed Phenomenon with Deuteration |

| Belousov-Zhabotinsky (BZ) | 1,4-Cyclohexanedione | Ferroin | Alteration of wave propagation and oscillation periods. researchgate.net |

| Belousov-Zhabotinsky (BZ) | Malonic Acid | Cerium | Nonlinear effect on the induction period. researchgate.net |

| Uncatalyzed Oxidation | 1,4-Cyclohexanedione | Acidic Bromate | Changes in oscillation characteristics. dntb.gov.ua |

Tautomeric Equilibria and Deuterium Exchange Studies

1,4-Cyclohexanedione exists in equilibrium with its enol tautomer. The hydrogens (or deuteriums) on the carbons alpha to the carbonyl groups are acidic and can be exchanged under either acidic or basic conditions. This process is fundamental to the synthesis of this compound, which often involves repeated exposure of the non-deuterated compound to a deuterium source like D2O with a catalyst. d-nb.info

Studying the H/D exchange provides insight into the keto-enol tautomerism. The position of this equilibrium and the rate of exchange are sensitive to the solvent and temperature. fu-berlin.de Isotopic substitution can itself perturb the equilibrium. The stronger C-D bond compared to the C-H bond can lead to a slight shift in the tautomeric equilibrium. NMR spectroscopy is a crucial tool for monitoring this exchange and studying the resulting isotope effects on chemical shifts, which can reveal details about hydrogen bonding and molecular symmetry. fu-berlin.de

Deuteration Effects on Electrophilic and Nucleophilic Reactions

The presence of deuterium in this compound affects its reactivity in both electrophilic and nucleophilic reactions primarily through secondary kinetic isotope effects.

Q & A

Basic: What spectroscopic techniques are most effective for confirming the deuteration level and structural integrity of 1,4-Cyclohexanedione-d8?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: The absence of proton signals at positions replaced by deuterium (e.g., methylene groups in the cyclohexane ring) confirms deuteration. Residual protons due to incomplete deuteration appear as minor peaks .

- ²H NMR: Directly quantifies deuterium incorporation by detecting deuterium-specific signals.

- Mass Spectrometry (MS):

- Infrared (IR) Spectroscopy:

Basic: How is this compound synthesized, and what quality control measures ensure high isotopic purity?

Methodological Answer:

- Synthesis:

- Acid-Catalyzed H/D Exchange: React 1,4-Cyclohexanedione with D₂O in the presence of a catalyst (e.g., DCl or D₂SO₄) under reflux. Multiple exchange cycles ensure complete deuteration at all eight hydrogen positions .

- Directed Synthesis: Use deuterated precursors (e.g., D₈-cyclohexane) and oxidizing agents to form the dione structure.

- Quality Control:

Advanced: How can kinetic isotope effects (KIEs) of this compound be measured in oscillatory reaction systems like the Belousov-Zhabotinsky (BZ) reaction?

Methodological Answer:

- Experimental Design:

- Reagent Preparation: Prepare BZ reaction mixtures with ferroin catalyst, NaBrO₃, and either 1,4-Cyclohexanedione or its d8 counterpart.

- Kinetic Monitoring: Track oscillations via UV-Vis spectroscopy (ferroin absorbance at 510 nm) to measure induction periods and frequency changes .

- Isotope Effect Calculation: Compare rate constants (k_H vs. k_D) using the Arrhenius equation: KIE = k_H / k_D.

- Data Interpretation:

Advanced: What methodologies address contradictions in reported thermodynamic properties (e.g., solubility, pKa) of deuterated cyclohexanediones?

Methodological Answer:

- Systematic Data Validation:

- Literature Review: Follow EPA/NIST protocols to categorize studies by methodology (e.g., calorimetry vs. computational modeling) and assess data quality .

- Experimental Replication: Reproduce key studies under controlled conditions (e.g., temperature, solvent purity) to isolate variables.

- Computational Cross-Check:

- Uncertainty Analysis: Apply statistical tools (e.g., error propagation, Monte Carlo simulations) to quantify measurement variability .

Advanced: How can position-specific deuteration of this compound be achieved for probing reaction mechanisms in organic synthesis?

Methodological Answer:

- Targeted Synthesis:

- Selective Protection: Protect specific carbonyl groups before deuteration to limit H/D exchange to desired positions.

- Enzymatic Methods: Use deuterase enzymes to catalyze site-specific deuteration under mild conditions.

- Mechanistic Probes:

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .

- Waste Management: Collect deuterated waste separately and neutralize with mild bases (e.g., NaHCO₃) before disposal via certified hazardous waste services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。